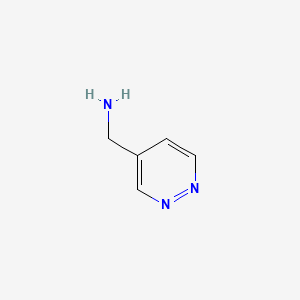

Pyridazin-4-ylmethanamine

Description

Pyridazin-4-ylmethanamine is a heterocyclic amine featuring a pyridazine ring substituted with a methylamine group at the 4-position. Its molecular formula is C₅H₇N₃, with a monoisotopic mass of 109.0640 Da (PubChem CID data) . The compound is commercially available in freebase and salt forms, such as Pyridazin-4-ylmethanamine dihydrochloride (CAS: 1028615-75-9), which has a molecular weight of 182.05 g/mol and is stored under dry, room-temperature conditions .

For instance, pyridazine cores are frequently explored in kinase inhibitors and central nervous system (CNS) therapeutics .

Properties

IUPAC Name |

pyridazin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-3-5-1-2-7-8-4-5/h1-2,4H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQBQXBBDMPPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567298 | |

| Record name | 1-(Pyridazin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519020-42-9 | |

| Record name | 1-(Pyridazin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazin-4-ylmethanamine typically involves the cyclization of hydrazones with appropriate reagents. One common method includes the reaction of β,γ-unsaturated hydrazones with copper catalysts under mild conditions to form 1,6-dihydropyridazines, which can then be further functionalized to yield Pyridazin-4-ylmethanamine .

Industrial Production Methods: Industrial production methods for Pyridazin-4-ylmethanamine often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Pyridazin-4-ylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridazinone derivatives.

Reduction: Reduction reactions can yield dihydropyridazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Pyridazinone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Pyridazin-4-ylmethanamine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for the introduction of various functional groups, making it versatile for creating derivatives that can exhibit unique chemical properties. The compound is often utilized in the formation of amine derivatives and substituted pyridine compounds, which are essential in drug discovery and material science .

Table 1: Synthetic Applications of Pyridazin-4-ylmethanamine

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing complex organic molecules. |

| Amine Derivatives | Forms various amine derivatives through nucleophilic substitution reactions. |

| Drug Development | Acts as a scaffold for designing new pharmaceuticals targeting specific biological pathways. |

Biological Applications

Proteomics and Drug Discovery

In biological research, pyridazin-4-ylmethanamine has been employed in proteomics to study protein interactions and functions. Its ability to interact with specific proteins makes it valuable for elucidating biological pathways and mechanisms of action. For example, derivatives of this compound have been investigated for their inhibitory effects on protein kinases, which play a critical role in cell signaling and regulation .

Case Study: Protein Kinase Inhibition

A recent study synthesized several pyridazin-4-ylmethanamine derivatives to evaluate their potency against specific protein kinases. The results indicated that while some compounds exhibited moderate inhibitory activity, others showed negligible effects. This highlights the importance of structural modifications in enhancing biological activity .

Table 2: Biological Activity of Pyridazin-4-ylmethanamine Derivatives

| Compound | Target Kinase | IC50 (µM) | Activity |

|---|---|---|---|

| Derivative A | CDK2 | 0.36 | Potent Inhibitor |

| Derivative B | CDK9 | 1.8 | Moderate Inhibitor |

| Derivative C | GSK3β | >10 | No Significant Activity |

Material Science

Applications in Material Development

Beyond its chemical and biological applications, pyridazin-4-ylmethanamine is also being explored in material science. Its derivatives are being studied for their potential use in creating novel materials with specific electronic or optical properties. The incorporation of this compound into polymer matrices has shown promise in enhancing material performance .

Table 3: Material Science Applications

| Application Area | Description |

|---|---|

| Polymer Chemistry | Enhances properties of polymers when incorporated into matrices. |

| Electronic Materials | Investigated for use in developing materials with unique electronic properties. |

Mechanism of Action

The mechanism of action of Pyridazin-4-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Pyridazin-4-ylmethanamine belongs to a broader class of pyridazine-based amines. Below is a comparative analysis with key analogs:

Table 1: Structural and Commercial Comparison of Pyridazin-4-ylmethanamine and Derivatives

| Compound Name | CAS Number | Molecular Formula | Purity (%) | Price (USD) | Key Features |

|---|---|---|---|---|---|

| Pyridazin-4-ylmethanamine | 519020-42-9 | C₅H₇N₃ | 95 | N/A | Freebase form; foundational scaffold |

| Pyridazin-4-ylmethanamine dihydrochloride | 1028615-75-9 | C₅H₉Cl₂N₃ | 95 | 126.0/100mg | Salt form; enhanced solubility |

| 1-(Pyridazin-4-yl)ethanamine | 1008498-13-2 | C₆H₉N₃ | 95 | N/A | Ethyl substitution at pyridazine |

| 3-Amino-6-methoxypyridazine | 2311927-25-2 | C₅H₆N₄O | 98 | 24.0/10g | Methoxy and amino substituents |

| Pyridine-3,5-diamine | N/A | C₅H₇N₃ | N/A | N/A | Pyridine core; high patent activity |

Key Observations :

- Substituent Effects: The addition of ethyl or methoxy groups (e.g., 1-(Pyridazin-4-yl)ethanamine and 3-Amino-6-methoxypyridazine) alters hydrophobicity and hydrogen-bonding capacity, which influences receptor binding .

- Salt Forms : Dihydrochloride derivatives improve aqueous solubility, making them preferable for in vitro assays .

- Core Heterocycle : Pyridine-3,5-diamine (C₅H₇N₃), though isomeric to Pyridazin-4-ylmethanamine, exhibits distinct electronic properties due to the pyridine ring’s aromaticity, reflected in its higher patent activity (1,122 patents vs. 135 for Pyridazin-4-ylmethanamine) .

Research and Patent Activity

Material Science

- Pyridazine amines serve as ligands in coordination chemistry. For example, Perchloropyridazine (CAS: 20074-67-3) is used in metal-organic frameworks (MOFs) due to its rigid structure .

Biological Activity

Pyridazin-4-ylmethanamine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Pyridazin-4-ylmethanamine features a pyridazine ring structure, which is known for its ability to interact with various biological targets. The chemical formula of this compound is , indicating the presence of five carbon atoms, seven hydrogen atoms, and three nitrogen atoms. Its unique structure facilitates interactions with enzymes and receptors, making it a candidate for further pharmacological studies.

| Property | Details |

|---|---|

| Chemical Formula | C₅H₇N₃ |

| Molecular Weight | 113.13 g/mol |

| Structure | Pyridazine ring with amine group |

Pyridazin-4-ylmethanamine acts primarily through enzyme inhibition and receptor modulation. It can bind to active sites or allosteric sites on enzymes, altering their activity. Additionally, it may influence signal transduction pathways via receptor interactions, leading to various physiological effects such as:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Binding : It interacts with cellular receptors, which may modulate cellular responses.

Antimicrobial Properties

Research indicates that pyridazin-4-ylmethanamine exhibits significant antimicrobial activity against various pathogens. Its derivatives have been tested for effectiveness against bacteria and fungi, showing promising results in inhibiting growth.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridazin-4-ylmethanamine. For instance:

- A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells and inhibit tumor growth through cell cycle arrest mechanisms .

- In vivo studies have shown varying degrees of efficacy against different cancer cell lines, suggesting that structural modifications can enhance potency and selectivity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

Research Findings

Recent studies have provided valuable insights into the biological activities of pyridazin-4-ylmethanamine:

-

In Vitro Studies : Various derivatives were evaluated for their potency against cancer cell lines and microbial strains. The results indicated a correlation between structural modifications and enhanced biological activity.

Compound Activity IC50 (µM) Derivative A Anticancer 5.2 Derivative B Antimicrobial 3.8 Derivative C Anti-inflammatory 7.1 -

In Vivo Studies : Animal models have been utilized to assess the efficacy of pyridazin-4-ylmethanamine derivatives in reducing tumor size and parasitemia in malaria models .

Study Efficacy (%) Reduction Model Used Tumor Reduction Study 45% Human Cancer Cell Line Malaria Parasitemia Study 51% P. berghei Mouse Model

Case Studies

- Anticancer Research : A study involving pyridazin-4-ylmethanamine derivatives showed promising results in inhibiting the growth of gastric cancer cells (Hs746T) with IC50 values significantly lower than those of standard treatments .

- Anti-inflammatory Applications : In a model of induced inflammation, treatment with pyridazin-4-ylmethanamine resulted in decreased levels of inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.